Characterization of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid
Characterization of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid
An In-Depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, exhibiting a wide range of biological activities, including anticancer, antioxidant, and antiviral properties.[1][2][3] This guide details a robust synthetic route, purification protocols, and a suite of analytical techniques for the unequivocal structural elucidation and purity assessment of the title compound. The methodologies described herein are grounded in established principles of organic chemistry and analytical science, providing a self-validating framework for researchers.
Introduction: The Significance of the Indole Nucleus
The indole ring system is a fundamental heterocyclic motif found in numerous natural products, pharmaceuticals, and agrochemicals.[2][4] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of medicinal chemistry.[4] Compounds incorporating the indole nucleus have shown promise in targeting a diverse array of biological targets, including enzymes and receptors.[5][6] The derivatization of the indole core, such as the introduction of a carboxylic acid at the 5-position and an N-alkyl substituent, allows for the fine-tuning of physicochemical properties and biological activity. Specifically, the methoxyethyl group at the N1 position can enhance solubility and modulate binding interactions. This guide focuses on providing the necessary technical details for the synthesis and comprehensive characterization of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid, a potentially valuable building block in drug discovery programs.
Synthesis Pathway
The synthesis of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid can be efficiently achieved through a two-step process involving the N-alkylation of a suitable indole precursor followed by ester hydrolysis. This approach is widely applicable for the synthesis of N-substituted indole derivatives.[1]
Caption: Synthetic route for 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid.
Experimental Protocol: Synthesis
Step 1: N-Alkylation of Methyl 1H-indole-5-carboxylate
-
To a stirred solution of methyl 1H-indole-5-carboxylate in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the indole nitrogen.
-
Add 1-bromo-2-methoxyethane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with ice-cold water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 1-(2-methoxyethyl)-1H-indole-5-carboxylate.
Step 2: Hydrolysis to 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid
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Dissolve the crude ester from the previous step in a mixture of methanol and water.
-
Add sodium hydroxide (NaOH, 2-3 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid. For highly pure material required for biological assays, purification by column chromatography may be necessary.
Chromatographic Purification Protocol
For challenging separations of carboxylic acids, reverse-phase high-performance liquid chromatography (HPLC) is often the method of choice.[7][8]
-
Column: A C18 stationary phase is typically effective.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to ensure the carboxylic acid remains in its protonated state for better retention and peak shape.[9]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indole chromophore (typically around 220 nm and 280 nm). For compounds lacking a strong chromophore, a universal detector like a refractive index (RI) detector can be employed.[8][10]
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of the synthesized compound.
Caption: Workflow for the analytical characterization of the target compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C12H13NO3 | [11] |
| Molecular Weight | 219.24 g/mol | [11] |
| Monoisotopic Mass | 219.08954 Da | [11] |
| XlogP (predicted) | 1.3 | [11] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.
| Adduct | Predicted m/z |
| [M+H]+ | 220.09682 |
| [M+Na]+ | 242.07876 |
| [M-H]- | 218.08226 |
| Data predicted and available from PubChem.[11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.
Expected ¹H NMR Signals: The proton NMR spectrum of an indole derivative provides key structural information.[12]
-
Indole Protons: Aromatic protons on the indole ring will appear in the range of δ 7.0-8.5 ppm. The coupling patterns will be indicative of the substitution pattern.
-
Methoxyethyl Protons: The methylene protons of the ethyl group will appear as two distinct triplets, one for the -CH₂-N- and another for the -CH₂-O-. The methoxy group will be a singlet around δ 3.3-3.5 ppm.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (δ 10-12 ppm), which is exchangeable with D₂O.
Expected ¹³C NMR Signals: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon framework.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.
-
C=O Stretch: A strong absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl stretching of the carboxylic acid.
-
C-O Stretch: An absorption in the region of 1210-1320 cm⁻¹ is indicative of the C-O stretching of the carboxylic acid and the ether linkage.
-
C-N Stretch: A band around 1300-1350 cm⁻¹ can be attributed to the C-N stretching of the indole ring.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound. A single sharp peak in the chromatogram under optimized conditions indicates a high degree of purity. The retention time can also be used for identification when compared to a reference standard.
Biological Context and Potential Applications
Indole-5-carboxylic acid derivatives have been investigated for a variety of biological activities. For instance, some have shown potential as anticancer agents and as ligands for serotonin receptors.[2][13][14] The introduction of the N-(2-methoxyethyl) substituent can influence the pharmacokinetic and pharmacodynamic properties of the molecule. The characterization of this specific derivative is a critical step in exploring its potential as a lead compound in drug discovery.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid. The described protocols and analytical methods are based on established scientific principles and provide a reliable means for obtaining and verifying this compound for further research and development. The thorough characterization of novel chemical entities is paramount for ensuring the integrity and reproducibility of scientific findings in the field of drug discovery.
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